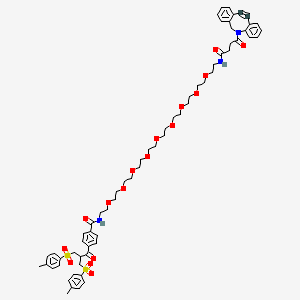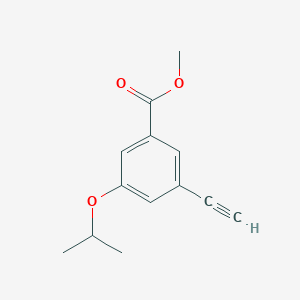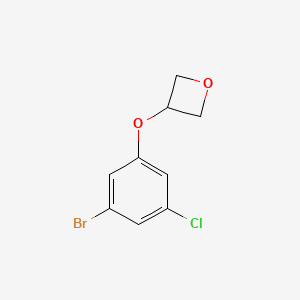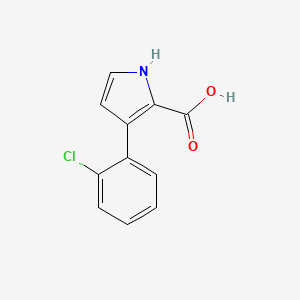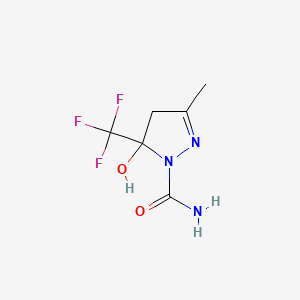
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine, agriculture, and industrial applications .
Métodos De Preparación
The synthesis of 1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, yielding the desired pyrazole derivative . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are formed using reagents like thionyl chloride.
Aplicaciones Científicas De Investigación
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and coordination complexes.
Mecanismo De Acción
The mechanism of action of 1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-Carbamoyl-4,5-dihydro-5-hydroxy-3-methyl-5-(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar in structure but lacks the carbamoyl group, affecting its reactivity and biological activity.
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: Contains additional functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C6H8F3N3O2 |
|---|---|
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C6H8F3N3O2/c1-3-2-5(14,6(7,8)9)12(11-3)4(10)13/h14H,2H2,1H3,(H2,10,13) |
Clave InChI |
RTCNUKYHTIROLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
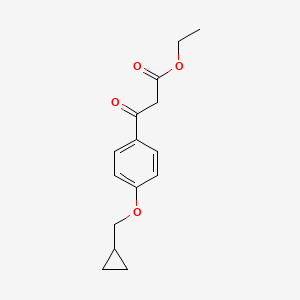
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
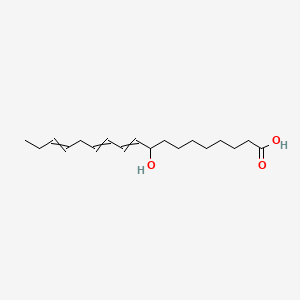
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
